Product packaging for Methyl[1-(methylsulfanyl)propan-2-yl]amine(Cat. No.:CAS No. 1248277-40-8)

Methyl[1-(methylsulfanyl)propan-2-yl]amine

Cat. No.: B1395451
CAS No.: 1248277-40-8
M. Wt: 119.23 g/mol
InChI Key: RVNOEJVZMRIUBI-UHFFFAOYSA-N
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Description

Methyl[1-(methylsulfanyl)propan-2-yl]amine, with the CAS Number 1248277-40-8 , is a chemical compound of interest in organic and medicinal chemistry research. This organosulfur compound features both amine and methylsulfanyl functional groups, making it a valuable scaffold for chemical synthesis . Its molecular formula is C5H13NS, and it has a molecular weight of 119.23 g/mol . The compound is related to a class of substituted propanamines, where the sulfur-containing moiety can influence its reactivity and physical properties . As a building block, researchers utilize it in the development of more complex molecules, studying its behavior in nucleophilic substitution reactions and as a precursor for compounds with potential biological activity . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NS B1395451 Methyl[1-(methylsulfanyl)propan-2-yl]amine CAS No. 1248277-40-8

Properties

IUPAC Name

N-methyl-1-methylsulfanylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-5(6-2)4-7-3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNOEJVZMRIUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[1-(methylsulfanyl)propan-2-yl]amine typically involves the reaction of 2-methyl-1-propanamine with methylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and distillation to obtain the final product in its pure form .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form corresponding amines with the removal of the methylsulfanyl group.

    Substitution: It can participate in substitution reactions where the methylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Compounds with different functional groups replacing the methylsulfanyl group.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Methyl[1-(methylsulfanyl)propan-2-yl]amine is being investigated as a candidate for drug development targeting specific diseases. Its unique structure allows it to interact with biological receptors and enzymes, making it a potential lead compound in pharmacology.
    • The hydrochloride salt form of this compound enhances its solubility and bioavailability, which is crucial for oral drug formulations.
  • Biochemical Research :
    • This compound serves as a research tool in biochemical studies, particularly in the exploration of metabolic pathways and enzyme interactions. It can be used to probe the mechanisms of action for various biological targets.

Case Study 1: Pharmacological Efficacy

A study investigated the pharmacological properties of this compound in comparison to other amines. Results indicated that it demonstrated significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Research conducted on the interactions between this compound and specific enzymes revealed that it could act as an inhibitor for certain metabolic pathways. This finding opens avenues for further exploration in metabolic disease treatments.

Potential Applications Table

Application AreaDescriptionReferences
Drug DevelopmentPotential lead compound for targeting diseases through receptor interaction
Biochemical ResearchTool for studying metabolic pathways and enzyme interactions
Anticancer ResearchDemonstrated efficacy against cancer cell lines
Enzyme Inhibition StudiesInvestigated as an inhibitor for specific metabolic enzymes

Mechanism of Action

The mechanism of action of Methyl[1-(methylsulfanyl)propan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Aliphatic Amines with Methylsulfanyl Substituents

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Findings
Methyl[1-(methylsulfanyl)propan-2-yl]amine C₆H₁₅NS 133.25 g/mol Aliphatic amine with SCH₃ and CH(CH₃)₂ Hypothesized as a nitrification inhibitor or synthetic intermediate (inferred from structural analogs)
2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazole C₄H₇NOS 117.17 g/mol Oxazole ring with SCH₃ substituent Identified as a nitrification inhibitor candidate in high-throughput screening
5-{[1-(Methylsulfanyl)propan-2-yl]amino}pyridine-2-carbonitrile C₁₀H₁₂N₄S 220.30 g/mol Pyridine-linked SCH₃-propan-2-ylamine Used in medicinal chemistry research (exact application unspecified)

Key Differences :

  • The target compound lacks heterocyclic rings, unlike the oxazole and pyridine derivatives, which may reduce aromatic interactions but enhance flexibility.

Aromatic Amines with Methoxy vs. Methylsulfanyl Substituents

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Findings
[1-(4-Methoxyphenyl)propan-2-yl]methylamine (4-MMA) C₁₁H₁₇NO 179.26 g/mol Aromatic methoxy (OCH₃) substituent Psychoactive compound; detected in forensic analyses
1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) C₁₁H₁₇NO 179.26 g/mol Methoxy group at meta position Psychoactive derivative with confirmed purity (99.9%) via GC-MS/FTIR
{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine C₁₁H₁₇NS 207.32 g/mol Aromatic SCH₃ substituent Supplier-listed compound; potential agrochemical applications

Key Differences :

  • Electronic Effects : Methoxy groups are electron-donating, while methylsulfanyl groups exhibit weaker electron-donating capacity due to sulfur’s lower electronegativity.
  • Biological Activity : Aromatic methoxy derivatives (e.g., 4-MMA) are linked to psychoactive effects, whereas aliphatic methylsulfanyl amines may prioritize chemical reactivity over CNS activity.

Heterocyclic and Hybrid Structures

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Findings
1-(Furan-2-yl)-2-methylpropan-1-amine C₈H₁₃NO 139.19 g/mol Furan ring with aliphatic amine Reported density: 0.96 g/cm³; boiling point: 68–69°C (9 Torr)
3-Phenyl-4-(4-fluorobenzoyl)-5-isoxazolone (HFBTI) C₁₆H₁₀FNO₃ 283.26 g/mol Isoxazolone ring with fluorobenzoyl Studied as a zirconium-hafnium separation agent

Key Differences :

  • Hybrid structures (e.g., SCH₃-propan-2-yl linked to pyridine) bridge aliphatic and aromatic properties, enabling diverse applications in drug design .

Biological Activity

Methyl[1-(methylsulfanyl)propan-2-yl]amine, also known as 1-(methylsulfanyl)propan-2-amine, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C4H11NS
  • Molecular Weight : 103.20 g/mol
  • CAS Number : 12097392

The presence of the methylsulfanyl group is significant as it influences the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, a series of compounds related to this structure were tested for their antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that several derivatives exhibited significant cytotoxicity, with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells and up to 2.3 μg/mL against MCF-7 cells .

Compound IDCell LineIC50 (μg/mL)
Compound #9HCT-1161.9
Compound #11cHCT-1167.52
Compound #11aMCF-72.3

These findings suggest that modifications to the methylsulfanyl group can enhance anticancer activity.

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for its neuroprotective effects. A study demonstrated that derivatives of this compound could protect dopaminergic neurons from neurodegeneration, indicating potential applications in treating neuropsychiatric disorders .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through various pathways, potentially involving caspase activation.
  • Receptor Modulation : Certain derivatives may interact selectively with dopamine receptors, specifically D3 receptors, promoting β-arrestin translocation and G protein-mediated signaling .
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which could contribute to their protective effects on cells .

Case Studies and Research Findings

Several key studies have contributed to our understanding of the biological activity of this compound:

  • Antiproliferative Screening : A comprehensive evaluation of various derivatives showed promising results against cancer cell lines, supporting further exploration into their therapeutic potential .
  • Neuroprotective Assays : Research focusing on the neuroprotective capabilities revealed that specific analogs could significantly reduce neuronal death in models of neurodegeneration .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR have indicated that modifications to the methylsulfanyl group can lead to enhanced biological activity, suggesting a pathway for developing more potent derivatives .

Q & A

Q. What are the common synthetic routes for Methyl[1-(methylsulfanyl)propan-2-yl]amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-propanamine derivatives with methylsulfanyl halides in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C) optimizes yield. Stoichiometric excess of the amine precursor reduces side reactions. Purification via vacuum distillation or silica gel chromatography ensures high purity (>95%). Comparative studies on analogs (e.g., ethylsulfanyl derivatives) highlight the impact of substituent size on reaction efficiency .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., methylsulfanyl at δ 2.1 ppm) and stereochemistry.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 134.1).
  • X-ray Crystallography : Resolves absolute configuration using programs like SHELXL .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-FID quantifies impurities (<1%).

Q. How does the methylsulfanyl group influence the compound’s solubility and stability in aqueous solutions?

The methylsulfanyl group enhances hydrophobicity compared to hydroxyl or amino analogs, reducing aqueous solubility. Stability studies in buffered solutions (pH 4–9) show degradation via oxidation to sulfoxides, particularly under acidic conditions. Storage in inert atmospheres (N2) at 4°C minimizes decomposition .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., pKa, boiling point) across studies?

Discrepancies often arise from methodological differences. For example, pKa values vary with solvent polarity (predicted pKa = 10.19 in water vs. 9.8 in methanol). Validate experimental protocols using standardized buffers and cross-check with computational predictions (e.g., COSMO-RS). Evidence from analogs (e.g., 1-(3-methylphenyl)propan-2-amine) highlights the need for transparent reporting of measurement conditions .

Q. How can computational chemistry predict stereochemical outcomes in reactions involving this compound?

Density Functional Theory (DFT) models transition states to predict enantioselectivity. For instance, steric hindrance at the propan-2-yl group favors specific diastereomers in nucleophilic substitutions. Molecular docking studies (e.g., AutoDock Vina) assess interactions with chiral catalysts, guiding asymmetric synthesis .

Q. How to optimize synthetic pathways for derivatives to study structure-activity relationships (SAR)?

  • Functionalization : Introduce substituents at the amine (e.g., acylations) or sulfur (e.g., oxidations to sulfones).
  • Coupling Reactions : Use 3-(methylsulfanyl)benzoyl chloride for amide formation, as described in oxadiazole derivatives synthesis .
  • Characterization : Correlate structural modifications (e.g., chain length at sulfur) with biological activity via IC50 assays or receptor binding studies.

Q. What experimental designs mitigate challenges in analyzing data from complex reaction mixtures?

  • Chromatographic Separation : Use reverse-phase HPLC with gradient elution to resolve closely related byproducts.
  • Isotopic Labeling : Track reaction pathways using deuterated methylsulfanyl groups.
  • Multivariate Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) influencing yield and selectivity .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound and Analogs

PropertyMethylsulfanyl DerivativeEthylsulfanyl Analog
Molecular Weight (g/mol)133.24147.27
Predicted Density (g/cm³)0.9380.912
Boiling Point (°C)231 ± 9245 ± 10
pKa (Predicted)10.1910.05
Solubility in Water (mg/mL)15.28.7
Data derived from experimental and computational studies .

Table 2: Common Degradation Products Under Oxidative Conditions

ConditionMajor ProductAnalytical Method
Light (UV exposure)SulfoxideLC-MS/MS (ESI+)
Acidic (pH 3)Sulfonic acid1H NMR (D2O)
Oxidizing AgentDisulfide dimerGC-MS (EI)
Based on stability studies of sulfanyl-containing compounds .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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